![molecular formula C17H19NO4S B1434135 Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate CAS No. 1858255-98-7](/img/structure/B1434135.png)

Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate

Vue d'ensemble

Description

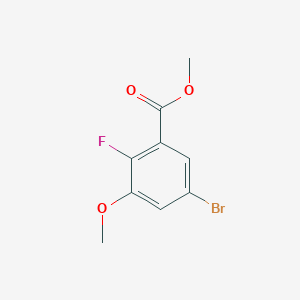

“Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate”, also known as MSAB, is a complex chemical compound. It is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

Molecular Structure Analysis

The molecular formula of MSAB is C15H15NO4S . It has an average mass of 305.349 Da and a monoisotopic mass of 305.072174 Da . The structure of this compound includes a benzoate group, a methylsulfonyl group, and an amino group, which are all attached to a benzene ring .Chemical Reactions Analysis

MSAB is known to interact with β-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription . It targets β-catenin via direct affinity interaction within the C-terminal two thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation .Physical And Chemical Properties Analysis

MSAB is a powder that can range in color from off-white to purple . It is soluble in DMSO at a concentration of 25 mg/mL . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : The compound is used in the development of new antibacterial agents .

- Method : The compound is synthesized and then tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .

- Results : The compounds were revealed as potent compounds among the tested strains .

-

Synthesis in Microflow System

- Field : Chemical Engineering

- Application : The compound is synthesized in a continuous flow microreactor system .

- Method : By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation .

- Results : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

-

Docking Study and Antimicrobial Activity

- Field : Bioinformatics and Medicinal Chemistry

- Application : The compound is used in the development of new antibacterial agents .

- Method : The compound is synthesized and then tested for in vitro antimicrobial activity by disk diffusion and serial dilution method . In silico studies are also conducted .

- Results : The compounds were revealed as potent compounds among the tested strains .

-

β-catenin Degradation Inducer

- Field : Cancer Research

- Application : The compound is used as a cellular β-catenin degradation inducer with anti-proliferation efficacy against Wnt-dependent cancer growth both in vitro and in vivo .

- Method : The compound is synthesized and then tested for its ability to induce β-catenin degradation .

- Results : The compound selectively inhibits against Wnt signaling-dependent proliferation of cancer cells .

-

Ester Chemistry

- Field : Organic Chemistry

- Application : Esters, including the compound you mentioned, can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids .

- Method : The compound can undergo various reactions such as hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction, etc .

- Results : The results of these reactions can be used in various applications, including the synthesis of other organic compounds .

-

Fries Rearrangement

Propriétés

IUPAC Name |

methyl 4-[(3-methyl-N-methylsulfonylanilino)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-13-5-4-6-16(11-13)18(23(3,20)21)12-14-7-9-15(10-8-14)17(19)22-2/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAUQHZPYOZFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1434053.png)

![3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1434058.png)

![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)